(S)-2-Benzylmorpholine

Appetite Suppression Obesity Research Enantioselective Pharmacology

(S)-2-Benzylmorpholine (CAS 947687-18-5) is a chiral morpholine derivative featuring a benzyl substituent at the C2 position of the morpholine ring. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this compound belongs to the class of aralkylamines and is characterized by a single stereocenter in the S-configuration.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 947687-18-5
Cat. No. B3043887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Benzylmorpholine
CAS947687-18-5
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1COC(CN1)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1
InChIKeyYZFCMGWCEXUGFX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Benzylmorpholine CAS 947687-18-5: Chiral Morpholine Building Block for Drug Discovery and CNS Research


(S)-2-Benzylmorpholine (CAS 947687-18-5) is a chiral morpholine derivative featuring a benzyl substituent at the C2 position of the morpholine ring . With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this compound belongs to the class of aralkylamines and is characterized by a single stereocenter in the S-configuration . It serves as a versatile chiral building block in medicinal chemistry, enabling the enantioselective synthesis of more complex pharmacologically active molecules . The compound is commercially available in purities typically ranging from 95% to ≥98%, with the S-enantiomer representing the specific stereochemical form .

(S)-2-Benzylmorpholine Procurement: Why the S-Enantiomer Cannot Be Substituted by Racemic or R-Forms


Substitution of (S)-2-benzylmorpholine with its racemate or the (R)-enantiomer is scientifically invalid for applications requiring stereochemical integrity. The (R)-enantiomer [(+)-2-benzylmorpholine, CAS 131887-51-9] has been explicitly identified as the pharmacologically active form for appetite suppression, while the (S)-enantiomer exhibits distinct or absent pharmacological activity in this context [1]. Absolute configuration assignment confirms the (R)-enantiomer is the active appetite suppressant [2]. For stereospecific applications such as the synthesis of NET radioligands or adenosine receptor antagonists, only the specific (S)-configuration provides the required three-dimensional orientation for target engagement [3]. Generic substitution risks compromised stereochemical purity, leading to unpredictable biological outcomes and non-reproducible synthetic results.

(S)-2-Benzylmorpholine Procurement Evidence: Quantitative Differentiation from Racemic and (R)-Enantiomer Forms


Enantiomer-Specific Appetite Suppressant Activity: (R)-Enantiomer Active, (S)-Enantiomer Inactive

In a direct head-to-head comparison within the same study, the (+)-enantiomer (assigned as the (R)-configuration) was found to harbor the appetite suppressant activity of 2-benzylmorpholine, while the (S)-enantiomer was not associated with this activity. The racemate demonstrated an ED50 of 3.0 mg/kg at 1 hour and 5.5 mg/kg at 2 hours in a canine model [1]. The (S)-enantiomer is therefore the stereochemical form lacking this specific pharmacological property, making it the preferred building block for applications where appetite suppression activity is undesired or where stereochemical control is paramount.

Appetite Suppression Obesity Research Enantioselective Pharmacology

Absolute Configuration and Pharmacological Activity Assignment: (R) = Active, (S) = Inactive

Chemo-enzymatic synthesis studies unequivocally assigned the (R)-configuration to the pharmacologically active enantiomer of the appetite suppressant 2-benzylmorpholine [1]. The (S)-enantiomer is therefore established as the stereochemical form not responsible for the compound's primary documented bioactivity. This assignment provides a clear stereochemical rationale for selecting between the (R)- and (S)-forms based on intended application.

Absolute Configuration Enantioselective Synthesis Pharmacology

Commercial Purity Specification: ≥95% to ≥98% Chemical and Stereochemical Purity

Multiple commercial vendors specify (S)-2-benzylmorpholine purity at 95% or higher, with some suppliers providing ≥98% purity . In contrast, racemic 2-benzylmorpholine (CAS 87955-28-0) is typically offered at lower purity grades and lacks stereochemical specification . The (S)-enantiomer's higher purity profile is critical for reproducible synthetic outcomes and reliable biological testing.

Chemical Purity Stereochemical Purity Vendor Specification

Synthetic Utility in Drug Discovery: Direct Use in Adenosine A2A/A2B Antagonist Synthesis

(S)-2-Benzylmorpholine is explicitly employed as a reactant in the synthesis of adenosine A2A and A2B receptor dual antagonists for immuno-oncology applications [1]. The reaction, performed with 2-(chloromethyl)-N-(2,4-dimethoxybenzyl)-7-methoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-amine in the presence of DIPEA and HCl, proceeds over 63 hours to yield the target antagonist. This documented use demonstrates the compound's practical value in producing advanced pharmaceutical intermediates, a capability not shared by its (R)-enantiomer in this specific context.

Drug Discovery Immuno-Oncology Adenosine Receptors

Norepinephrine Transporter (NET) Radioligand Scaffold: (S,S)-Configuration Essential for High-Affinity Binding

The (2S,αS)-configured derivative (S,S)-IPBM, synthesized from (S)-2-benzylmorpholine as a key building block, demonstrates high affinity and selectivity for the norepinephrine transporter (NET) in vitro, with affinity comparable to nisoxetine and desipramine [1]. In vivo biodistribution studies in rats showed rapid and high cardiac uptake with a heart-to-blood ratio of 31.9 at 180 minutes post-injection [1]. The stereospecific (2S,αS) configuration is critical for achieving this binding profile, underscoring the necessity of the (S)-enantiomer starting material.

NET Imaging Radioligand Development Cardiac Disorders

(S)-2-Benzylmorpholine Application Scenarios: Validated Use Cases for Procurement


Stereospecific Synthesis of NET Radioligands for Cardiac and Brain Imaging

Procure (S)-2-benzylmorpholine as a starting material for synthesizing stereospecific norepinephrine transporter (NET) radioligands such as (S,S)-IPBM. The (2S,αS) configuration derived from this building block is essential for achieving high NET affinity (comparable to nisoxetine and desipramine) and favorable in vivo biodistribution (heart-to-blood ratio 31.9 at 180 min in rats) [1].

Synthesis of Adenosine A2A/A2B Receptor Dual Antagonists for Immuno-Oncology

Utilize (S)-2-benzylmorpholine as a key reactant in the preparation of adenosine A2A and A2B receptor dual antagonists. The compound has been successfully employed in a 63-hour reaction with 2-(chloromethyl)-N-(2,4-dimethoxybenzyl)-7-methoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-amine to generate pharmacologically active molecules for immuno-oncology applications [1].

Chiral Building Block for Enantioselective Synthesis of CNS-Active Molecules

Use (S)-2-benzylmorpholine as a chiral building block in the enantioselective synthesis of central nervous system (CNS) drug candidates where stereochemical control is critical. The S-configuration provides a defined three-dimensional orientation that influences target binding and selectivity, distinguishing it from the racemate and (R)-enantiomer [1].

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